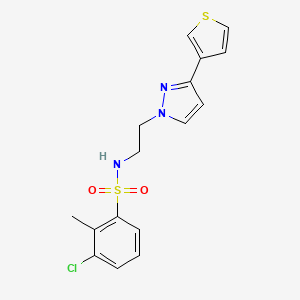
3-chloro-2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H16ClN3O2S2 and its molecular weight is 381.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-chloro-2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a complex sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, a thiophene ring, and a pyrazole moiety, which are known for their diverse biological activities. The presence of chlorine and methyl groups further modifies its pharmacological profile.
Antimicrobial Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the thiophene and pyrazole rings in this compound may enhance its effectiveness against various bacterial strains.
- Mechanism of Action : Sulfonamides generally inhibit bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA), essential for bacterial growth.
Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory effects. Similar derivatives have shown promising results in inhibiting cyclooxygenase (COX) enzymes.
Antiviral Activity
Research into N-heterocycles, including pyrazole derivatives, shows promise as antiviral agents. Compounds similar to the one have demonstrated activity against viral replication.
- Case Study : A derivative with a similar structure was evaluated for its ability to inhibit reverse transcriptase in HIV, showing EC50 values significantly lower than standard antiviral drugs .
Case Studies and Research Findings
- Synthesis and Characterization : The synthesis of related pyrazole derivatives has been extensively documented, revealing their potential as therapeutic agents against various diseases .
- In Vitro Studies : In vitro assays conducted on compounds with similar structures showed significant inhibition of COX-2 activity, suggesting that the target compound may exhibit comparable anti-inflammatory effects .
- Toxicity Assessments : Toxicity studies on analogs indicate that these compounds can be safe at therapeutic doses, with LD50 values exceeding 2000 mg/kg in animal models .
Propiedades
IUPAC Name |
3-chloro-2-methyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S2/c1-12-14(17)3-2-4-16(12)24(21,22)18-7-9-20-8-5-15(19-20)13-6-10-23-11-13/h2-6,8,10-11,18H,7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDONEADDZRTFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













